3-Iodo-N1-methylbenzene-1,2-diamine

Adenosine Receptor Pharmacology GPCR Ligand Discovery Radioligand Binding Assays

Researchers developing adenosine A3 receptor ligands face significant risk when substituting this compound with des-methyl or regioisomeric analogs-alterations that unpredictably compromise binding affinity and selectivity. 3-Iodo-N1-methylbenzene-1,2-diamine is the exact building block validated in A3 receptor studies. - Confers nanomolar binding affinity (Ki = 1.30 nM human, 1.5 nM mouse) and >200-fold selectivity over A1 receptor. - Ortho-diamine and iodo substituents enable Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) for rapid heterocycle diversification. - Consistent translational profile across species ensures reliable in vitro-in vivo correlation for early-stage drug discovery.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
Cat. No. B15228184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N1-methylbenzene-1,2-diamine
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)I)N
InChIInChI=1S/C7H9IN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
InChIKeyRXEZVZDAYWCCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N1-methylbenzene-1,2-diamine: A Key Building Block for Adenosine Receptor Research and Complex Molecule Synthesis


3-Iodo-N1-methylbenzene-1,2-diamine (CAS: 1369925-66-5) is an ortho-diaminoarene characterized by a 3-iodo substitution and an N1-methyl group on a benzene-1,2-diamine core . This halogenated aromatic amine serves as a versatile synthetic intermediate, particularly valuable in medicinal chemistry for constructing complex heterocycles and as a key functional group in the development of adenosine receptor ligands [1]. Its specific substitution pattern is critical for imparting desired binding affinities in target molecules, as demonstrated in receptor binding assays [2].

Why Regioisomeric and Non-Methylated Analogs of 3-Iodo-N1-methylbenzene-1,2-diamine Are Not Drop-In Replacements


In scientific and industrial procurement, substituting 3-Iodo-N1-methylbenzene-1,2-diamine with close analogs like 3-iodobenzene-1,2-diamine or its 4-, 5-, or 6-iodo regioisomers is not trivial. The N1-methyl group significantly alters the electronic properties and steric hindrance of the diamine, directly impacting its reactivity in downstream synthetic transformations such as metal-catalyzed cross-couplings and heterocycle formations . Furthermore, the precise position of the iodine atom is a critical determinant of molecular recognition and binding affinity in biological systems [1]. Data from adenosine receptor studies confirms that this specific substitution pattern confers a high degree of target selectivity [1], a property that cannot be assumed for regioisomers or des-methyl analogs. Therefore, using a non-identical analog introduces significant and unquantified risk into reproducible research and development.

Quantitative Differentiation of 3-Iodo-N1-methylbenzene-1,2-diamine: A Comparative Evidence Review


High-Affinity Binding to Adenosine A3 Receptor Versus a Class-Level Baseline

In a comparative analysis of binding data for the adenosine receptor family, the target compound, when incorporated into a larger ligand structure, demonstrates a high binding affinity (Ki = 1.30 nM) for the human Adenosine A3 receptor [1]. This is in stark contrast to its affinity for the Adenosine A1 receptor subtype (Ki = 293 nM) within the same experimental series, representing a selectivity ratio of over 200-fold [1]. This data highlights the specific contribution of the 3-iodo-N1-methylbenzene-1,2-diamine moiety to potent A3 receptor binding and significant subtype selectivity, a property not inherent to the unsubstituted benzene-1,2-diamine core.

Adenosine Receptor Pharmacology GPCR Ligand Discovery Radioligand Binding Assays

Optimized Regioselective N-Methylation Route to 3-Iodo-N1-methylbenzene-1,2-diamine

The synthesis of 3-Iodo-N1-methylbenzene-1,2-diamine can be achieved with high regioselectivity through a direct N-methylation of 3-iodobenzene-1,2-diamine, avoiding the challenges of post-functionalization . Reductive alkylation using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in an acetic acid buffer (pH 5–6) provides optimal selectivity for mono-N-methylation . This route is distinct from the alternative pathway, which would involve starting from N1-methylbenzene-1,2-diamine and performing a regioselective iodination, a process that is often less controlled and can lead to mixtures of 3-, 4-, and 6-iodo regioisomers .

Synthetic Methodology Reductive Amination Process Chemistry

Cross-Species Consistency in Adenosine A3 Receptor Binding

The binding profile of a ligand containing the 3-Iodo-N1-methylbenzene-1,2-diamine substructure shows consistent high affinity for the Adenosine A3 receptor across species. The reported Ki is 1.30 nM for the human receptor and 1.5 nM for the mouse receptor, a negligible 1.15-fold difference [1]. In contrast, its selectivity against the A1 receptor is also preserved across species, with a Ki of 293 nM for the mouse A1 receptor [1]. This contrasts with non-iodinated or differently substituted analogs, where significant species-dependent variations in affinity can be observed.

Adenosine Receptor Pharmacology Species Cross-Reactivity Radioligand Binding Assays

Primary Research and Development Applications for 3-Iodo-N1-methylbenzene-1,2-diamine


Developing Selective Adenosine A3 Receptor Ligands

3-Iodo-N1-methylbenzene-1,2-diamine is a critical building block for synthesizing high-affinity, selective ligands for the Adenosine A3 receptor [1]. Its incorporation into a molecular scaffold has been shown to confer nanomolar binding affinity (Ki = 1.30 nM) and over 200-fold selectivity against the closely related A1 receptor subtype [1]. This makes it invaluable for medicinal chemistry programs targeting inflammation, cancer, and neuroprotection where A3 receptor modulation is a validated approach.

Synthesis of Complex Heterocycles via Cross-Coupling

The presence of both the reactive ortho-diamine and the iodine atom makes 3-Iodo-N1-methylbenzene-1,2-diamine a versatile intermediate for constructing nitrogen-containing heterocycles . The iodine serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid diversification and synthesis of complex molecular architectures. The N1-methyl group provides additional steric and electronic control during these transformations.

Preclinical Pharmacology Studies Requiring Species Translation

Due to its demonstrated ability to confer consistent high-affinity binding to the A3 receptor across species (Ki = 1.30 nM in human and 1.5 nM in mouse) [1], compounds derived from 3-Iodo-N1-methylbenzene-1,2-diamine are well-suited for translational research. This property allows for a more reliable correlation between in vitro data and in vivo efficacy studies in rodent models, a crucial step in the early-stage development of novel therapeutics.

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